molecular formula C23H23N3O4S B093922 N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan CAS No. 19461-29-1

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

Cat. No.: B093922
CAS No.: 19461-29-1
M. Wt: 437.5 g/mol
InChI Key: XESDLBBWXMRQDN-FQEVSTJZSA-N
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Description

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDLBBWXMRQDN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941210
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19461-29-1
Record name Dansyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes Dansyl-L-tryptophan a suitable fluorescent probe for Mercury(II) ions?

A1: Dansyl-L-tryptophan exhibits high sensitivity to Mercury(II) ions (Hg2+) in buffered aqueous solutions. [] The presence of Hg2+ significantly quenches the fluorescence of Dansyl-L-tryptophan, allowing for its detection even at very low concentrations (as low as 5 nM). [] This sensitivity arises from the interaction between Hg2+ and the electron-rich centers within the Dansyl-L-tryptophan molecule, disrupting its ability to fluoresce.

Q2: How does the structure of Dansyl-L-tryptophan influence its use in aggregation studies?

A2: Dansyl-L-tryptophan, due to its hydrophobic dansyl group and the hydrophilic nature of the amino acid tryptophan, can interact with both hydrophobic and hydrophilic regions of proteins. [] This characteristic allows it to act as a noncovalent PEGylation agent when conjugated to polyethylene glycol (PEG). [] The resulting Dansyl-PEG conjugates can then interact with proteins like salmon calcitonin and hen egg-white lysozyme, modifying their surface properties and hindering their aggregation. []

Q3: Can Dansyl-L-tryptophan be utilized for rapid chiral separations?

A3: While Dansyl-L-tryptophan itself is not a chiral selector, its dansyl moiety can be used to derivatize amino acids, enhancing their detectability in separation techniques like electrophoresis. [] When combined with highly sulfated cyclodextrins (HS-γ-CD) as chiral selectors, derivatized Dansyl-amino acids, including Dansyl-L-tryptophan, can be separated with high efficiency and speed. [] This approach allows for subsecond chiral separations, showcasing its potential for rapid analysis of enantiomeric mixtures.

Q4: Are there any specific analytical techniques used to characterize and quantify Dansyl-L-tryptophan?

A4: While the provided research papers don't delve into specific techniques for Dansyl-L-tryptophan, it's important to note that its characterization and quantification often involve techniques common for fluorescent compounds. These might include:

  • Fluorescence Spectroscopy: To measure fluorescence intensity and study its interaction with analytes like Hg2+. []
  • High-Performance Liquid Chromatography (HPLC): For separation and quantification, especially when used in derivatization strategies. []

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